molecular formula C12H14ClN3O3 B2678156 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol CAS No. 2108830-82-4

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol

Cat. No.: B2678156
CAS No.: 2108830-82-4
M. Wt: 283.71
InChI Key: LIDZANIRMGFNNI-UHFFFAOYSA-N
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Description

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol is a synthetic 1,2,3-triazole derivative of high interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core disubstituted with hydroxymethyl groups, a structural motif known to improve aqueous solubility and serve as a handle for further chemical derivatization. The presence of the 4-chlorophenyl group suggests potential for biological activity, as aromatic systems with halogen substituents are common in pharmacologically active molecules. This reagent is primarily designed for use as a key building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Researchers can utilize its multiple functional groups to create complex molecular architectures, such as potential enzyme inhibitors or molecular probes. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable isostere for amide bonds in drug design. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-9-3-1-8(2-4-9)12(19)5-16-11(7-18)10(6-17)14-15-16/h1-4,12,17-19H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZANIRMGFNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C(=C(N=N2)CO)CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from hydroxymethyl groups.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The biological activity of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol is primarily due to its interaction with cellular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydroxymethyl groups may enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol with structurally related triazole derivatives discussed in the evidence:

Compound Key Structural Features Synthetic Route Potential Applications References
Target Compound Triazole with 4,5-bis(hydroxymethyl), 4-chlorophenyl ethanol Likely 1,3-dipolar cycloaddition (analogous to ) Hypothesized: Antimicrobial, anticancer (based on triazole pharmacophore)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole with sulfonylphenyl, difluorophenyl, and thioether-linked ketone Sodium ethoxide-mediated coupling of triazole and α-halogenated ketone Antifungal, antibacterial (sulfonyl groups enhance target specificity)
Tritriazolic compound () Three triazole rings with methoxycarbonyl and tosyl groups 1,3-dipolar cycloaddition of triazide and alkyne Material science, catalysis (rigid triazole framework)
Fluorinated triazole-sugar conjugate () Triazole linked to fluorinated chains and carbohydrate moieties Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Biomedical imaging, drug delivery (fluorophores enhance tracking)

Key Observations:

This contrasts with the lipophilic fluorinated chains in , which prioritize membrane permeability.

Bioactivity : The 4-chlorophenyl group may mimic the 2,4-difluorophenyl moiety in , which is associated with enhanced antifungal activity. However, the absence of a sulfonyl group in the target compound could reduce enzyme-binding specificity compared to ’s derivative.

Synthetic Flexibility : Unlike the rigid tritriazolic framework in , the target compound’s single triazole core allows for modular functionalization, similar to the sugar conjugates in .

Research Findings and Limitations

  • Structural Insights: No crystallographic data for the target compound are provided in the evidence. However, SHELXL () is widely used for refining triazole-containing structures, suggesting its applicability for future studies.
  • Biological Data : The evidence lacks explicit pharmacological data for the target compound. Comparisons are extrapolated from analogs (e.g., sulfonyl- and fluorophenyl-triazoles in ).
  • Synthetic Challenges : Hydroxymethyl groups may complicate purification due to hydrogen bonding, unlike the more stable methoxycarbonyl groups in .

Biological Activity

The compound 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol (CAS Number: 2108830-82-4) is a triazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14ClN3O3C_{12}H_{14}ClN_{3}O_{3} with a molecular weight of 283.71 g/mol. The presence of hydroxymethyl groups and a chlorophenyl moiety contributes to its diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H14ClN3O3C_{12}H_{14}ClN_{3}O_{3}
Molecular Weight283.71 g/mol
CAS Number2108830-82-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The phenylethanol moiety may enhance lipophilicity, improving membrane permeability and allowing for better interaction with cellular receptors.
  • Anticancer Activity : Preliminary studies indicate that similar triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer effects. A study involving various triazole analogs demonstrated that certain compounds had effective EC50 values in the range of 0.4 to 2.9 µM against leukemia cell lines (AML#1 and AML#2) . Specifically, compounds similar to our target compound showed enhanced cytotoxicity compared to standard treatments.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. For instance, compounds with similar structures have been tested against common bacterial strains like E. coli and S. aureus, demonstrating notable antibacterial activity . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • Antileukemic Activity : A study reported that triazole derivatives exhibited potent antileukemic activity against primary leukemia cell lines with EC50 values significantly lower than existing treatments . The most effective compound had an EC50 value as low as 0.4 µM.
    CompoundAML#1 EC50 (µM)AML#2 EC50 (µM)
    Compound 7h0.40.7
    PTL5.94.3
  • Antimicrobial Efficacy : In vitro studies have shown that related triazole compounds possess MIC values ranging from 500 to 1000 µg/mL against tested strains . These findings suggest that modifications in the triazole structure can enhance bioactivity.

Synthesis and Research Applications

The synthesis of This compound typically involves the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by functionalization to introduce hydroxymethyl groups . This compound serves as a building block for more complex bioactive molecules and can be utilized in biochemical studies due to its unique structural characteristics.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol?

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A typical method involves refluxing triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent evaporation and filtration yield the product . Optimization of molar ratios (e.g., 1:1 triazole:aldehyde) and reaction time (4–6 hours) is critical for purity.

Advanced: How can computational tools enhance the optimization of its synthesis?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and energy barriers, guiding experimental conditions. For example, ICReDD’s approach integrates computational screening of reaction parameters (solvent polarity, temperature) with machine learning to identify optimal catalytic systems or solvent combinations . This reduces trial-and-error experimentation by 30–50% .

Basic: What spectroscopic methods are used to characterize its structure?

  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (e.g., triazole-hydroxymethyl interactions) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 352.08).

Advanced: How can researchers address contradictions in reported biological activity data?

Discrepancies in antifungal IC50_{50} values may arise from assay conditions (e.g., fungal strain variability, solvent effects). Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for broth microdilution assays.
  • Statistical DOE : Apply factorial design to test variables (pH, inoculum size) and identify confounding factors .
  • Meta-analysis : Cross-validate data across studies using tools like PRISMA to account for methodological heterogeneity .

Basic: What is the compound’s hypothesized mechanism of antifungal action?

The triazole ring likely inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Hydroxymethyl groups may enhance solubility and membrane penetration, while the 4-chlorophenyl moiety improves target binding affinity via hydrophobic interactions .

Advanced: How can environmental persistence be evaluated?

  • Degradation studies : Use HPLC-MS to monitor hydrolysis/oxidation products in simulated environmental matrices (soil, water).
  • QSAR modeling : Predict biodegradability using descriptors like logP (estimated at 2.8) and topological polar surface area (TPSA ~110 Ų) .
  • Ecotoxicity assays : Test effects on Daphnia magna (LC50_{50}) and algal growth inhibition .

Basic: What are its key physicochemical properties relevant to formulation?

  • Solubility : Poor aqueous solubility (~0.2 mg/mL) but improved in DMSO or PEG-400.
  • logP : Estimated at 2.8, indicating moderate lipophilicity.
  • Stability : Susceptible to oxidation; recommend storage under inert gas at −20°C .

Advanced: How can biocatalytic synthesis improve sustainability?

Enzymatic routes (e.g., ketoreductase-mediated asymmetric reduction) can replace toxic solvents (e.g., ethanol with ionic liquids) and reduce byproducts. For example, engineered Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess in hydroxymethyl group formation .

Basic: What reaction conditions influence triazole ring stability?

  • pH : Degrades above pH 9 due to hydroxide ion attack on the triazole C–N bonds.
  • Temperature : Stable below 80°C; decomposition occurs at >120°C.
  • Light : UV exposure accelerates photolytic cleavage; use amber glassware .

Advanced: What emerging AI-driven methodologies can accelerate its research?

  • COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors to optimize continuous synthesis .
  • Autonomous laboratories : Robotic platforms (e.g., Berkeley Lab’s A-Lab) enable high-throughput screening of catalytic systems and real-time adaptive experimental design .

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